1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-ethylpyrrolidine-1,2-dicarboxylate with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The choice of raw materials and reaction conditions is critical to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-ethylpyrrolidine-1,2-dicarboxylate
- tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- Ethyl 2-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These features influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Biological Activity
1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate, also known by its CAS number 145681-01-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. It features multiple functional groups that contribute to its solubility and reactivity profile. The compound is classified as very soluble in various solvents, which can enhance its bioavailability in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
- Receptor Modulation : The compound may interact with specific receptors within the central nervous system, potentially influencing neurotransmitter release and synaptic plasticity.
Biological Activities
Research indicates that the compound exhibits various biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory disorders.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The compound was found to decrease neuronal apoptosis and improve cognitive function post-injury .
Case Study 2: Anti-cancer Activity
In vitro tests on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3/t13-/m1/s1 |
InChI Key |
APLKPAQPQLXCRO-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCCN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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